2,2'-(ethane-1,2-diyldisulfanediyl)bis[1-(10H-phenothiazin-10-yl)ethanone]
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Overview
Description
2,2’-(ethane-1,2-diyldisulfanediyl)bis[1-(10H-phenothiazin-10-yl)ethanone] is a complex organic compound characterized by the presence of phenothiazine and ethanone groups linked by a disulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(ethane-1,2-diyldisulfanediyl)bis[1-(10H-phenothiazin-10-yl)ethanone] typically involves the reaction of 1-(10H-phenothiazin-10-yl)ethanone with ethane-1,2-dithiol under oxidative conditions. The reaction is carried out in the presence of an oxidizing agent such as iodine or hydrogen peroxide, which facilitates the formation of the disulfide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(ethane-1,2-diyldisulfanediyl)bis[1-(10H-phenothiazin-10-yl)ethanone] can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The phenothiazine moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitrated or halogenated phenothiazine derivatives.
Scientific Research Applications
2,2’-(ethane-1,2-diyldisulfanediyl)bis[1-(10H-phenothiazin-10-yl)ethanone] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Possible use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2’-(ethane-1,2-diyldisulfanediyl)bis[1-(10H-phenothiazin-10-yl)ethanone] involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be reversibly oxidized and reduced, making the compound a useful tool in studying redox processes. The phenothiazine moiety may also interact with various molecular targets, potentially affecting cellular pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(methylenedisulfanediyl)bis[1-(10H-phenothiazin-10-yl)ethanone]
- 2,2’-(propane-1,3-diyldisulfanediyl)bis[1-(10H-phenothiazin-10-yl)ethanone]
Uniqueness
2,2’-(ethane-1,2-diyldisulfanediyl)bis[1-(10H-phenothiazin-10-yl)ethanone] is unique due to its specific disulfide linkage and the presence of phenothiazine groups. This combination imparts distinct redox properties and potential biological activities that may not be present in similar compounds with different linkages or substituents.
Properties
Molecular Formula |
C30H24N2O2S4 |
---|---|
Molecular Weight |
572.8 g/mol |
IUPAC Name |
2-[2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanylethylsulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C30H24N2O2S4/c33-29(31-21-9-1-5-13-25(21)37-26-14-6-2-10-22(26)31)19-35-17-18-36-20-30(34)32-23-11-3-7-15-27(23)38-28-16-8-4-12-24(28)32/h1-16H,17-20H2 |
InChI Key |
OGQWELCQPCGTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSCCSCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Origin of Product |
United States |
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